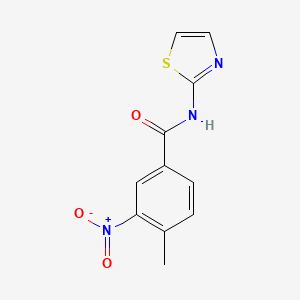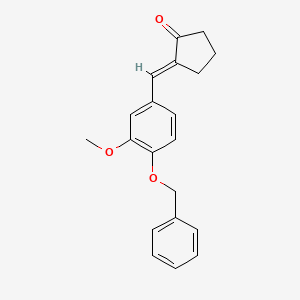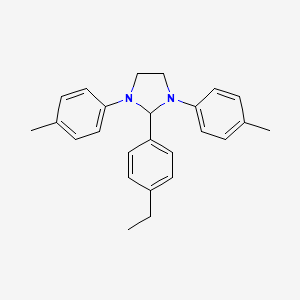
N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide is a complex organic compound that belongs to the class of tryptophan derivatives This compound is characterized by the presence of a tryptophan core, substituted with a diphenylacetyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide typically involves multi-step organic reactions. One common method starts with the protection of the amino group of tryptophan, followed by the introduction of the diphenylacetyl group through an acylation reaction. The final step involves the coupling of the protected tryptophan derivative with 3,4-dimethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide
- N-(3,5-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide
- N-(3,4-dimethylphenyl)-Nalpha-(acetyl)tryptophanamide
Uniqueness
N-(3,4-dimethylphenyl)-Nalpha-(diphenylacetyl)tryptophanamide is unique due to the specific positioning of the dimethylphenyl and diphenylacetyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C33H31N3O2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C33H31N3O2/c1-22-17-18-27(19-23(22)2)35-32(37)30(20-26-21-34-29-16-10-9-15-28(26)29)36-33(38)31(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-19,21,30-31,34H,20H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
DOVKNZSEPLWFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11103253.png)
![1-(2-hydroxyethyl)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B11103254.png)
![4-({3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11103255.png)

![2-Amino-2-[(octyloxy)methyl]propane-1,3-diol](/img/structure/B11103261.png)
![7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11103269.png)
![N-[(2E,5Z)-4-oxo-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11103273.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103285.png)
![N-(3-methylbutyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11103298.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11103308.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11103310.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11103311.png)
